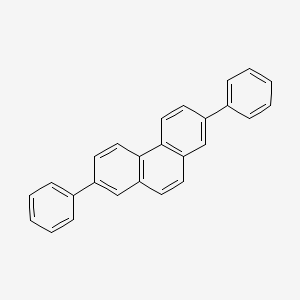

2,7-Diphenylphenanthrene

Descripción

2,7-Diphenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) featuring a phenanthrene core substituted with phenyl groups at the 2- and 7-positions. Phenanthrene derivatives are valued for their applications in materials science, optoelectronics, and pharmaceuticals due to their rigid, planar structures and tunable electronic properties .

Propiedades

Número CAS |

37634-87-0 |

|---|---|

Fórmula molecular |

C26H18 |

Peso molecular |

330.4 g/mol |

Nombre IUPAC |

2,7-diphenylphenanthrene |

InChI |

InChI=1S/C26H18/c1-3-7-19(8-4-1)21-13-15-25-23(17-21)11-12-24-18-22(14-16-26(24)25)20-9-5-2-6-10-20/h1-18H |

Clave InChI |

DLLLHLGSCWQNBU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C=C3)C=C(C=C4)C5=CC=CC=C5 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diphenylphenanthrene typically involves the reaction of phenanthrene with phenyl groups under specific conditions. One common method involves the use of benzopinacol and trifluoromethanesulfonic acid (triflic acid) in dry toluene. The reaction is carried out under a nitrogen atmosphere and involves cooling the mixture to 0°C before adding the triflic acid. The mixture is then stirred at room temperature for 24 hours, followed by extraction and recrystallization to obtain the pure product .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

2,7-Diphenylphenanthrene undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions, such as halogenation with bromine, can occur at specific positions on the phenanthrene ring.

Common reagents used in these reactions include chromic acid for oxidation, hydrogen gas with Raney nickel for reduction, and bromine for halogenation. The major products formed depend on the type of reaction and the specific conditions used.

Aplicaciones Científicas De Investigación

2,7-Diphenylphenanthrene has several scientific research applications:

Chemistry: It is used in the study of charge transport properties and solid-state emission.

Biology and Medicine: While specific biological and medical applications are less documented, derivatives of phenanthrene have been explored for their potential in drug development and as fluorescent probes.

Mecanismo De Acción

The mechanism by which 2,7-diphenylphenanthrene exerts its effects is primarily related to its electronic properties. The compound’s ability to transport charge and emit light is due to the extended conjugation of the phenanthrene core and the phenyl groups. This conjugation allows for efficient electron delocalization, which is crucial for its semiconducting and photoluminescent properties .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomerism: 2,7-Diphenylphenanthrene vs. 4,5-Diphenylphenanthrene

The position of phenyl substituents significantly impacts molecular geometry and properties. For example:

- 4,5-Diphenylphenanthrene (evidenced in multiple studies) adopts a twisted, nonplanar conformation due to steric hindrance between the phenyl groups at the 4- and 5-positions. This distortion enables its use as a building block for highly twisted aromatic macrocycles, which exhibit unique optoelectronic properties and aggregation-induced emission (AIE) behavior .

- This compound (hypothesized here) likely retains a more planar structure due to reduced steric clash between the 2- and 7-phenyl groups.

Key Differences:

Comparison with 9,10-Diphenylphenanthrene

9,10-Diphenylphenanthrene, synthesized via palladium-catalyzed coupling and auto-oxidation (88% yield ), shares a phenanthrene core but differs in substituent placement. Its fully conjugated structure is ideal for applications in PAH-based nanomaterials. However, the 9,10-substitution pattern may reduce solubility compared to 2,7-substituted analogs, as para-substituted phenyl groups increase molecular symmetry and stacking tendencies .

Dihydrophenanthrene Derivatives

Dihydrophenanthrenes (e.g., 9,10-dihydrophenanthrene) are partially saturated analogs with distinct biological and electronic properties:

- Biological Activity: Dihydrophenanthrenes exhibit antimicrobial properties, as seen in N,N-diacetylamino derivatives .

- Electronic Effects : Saturation reduces conjugation, lowering electrical conductivity but enhancing fluorescence quantum yields .

Comparison Table:

Optoelectronic Potential

Substituent position dictates optoelectronic behavior:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.